molecular formula C15H14N4O3 B4569434 N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE

N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE

Cat. No.: B4569434
M. Wt: 298.30 g/mol
InChI Key: QGCWZQGCFYYOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the benzodiazole ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while substitution can introduce various functional groups onto the benzodiazole ring .

Scientific Research Applications

N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring may also play a role in binding to biological molecules, enhancing the compound’s overall efficacy. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide: This compound shares a similar carbamoylmethyl group but differs in the heterocyclic ring structure.

    Indole-2-carboxamide derivatives: These compounds have a similar carboxamide group but feature an indole ring instead of a benzodiazole ring.

Uniqueness: N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodiazole ring with a furan ring, providing distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-(2-amino-2-oxoethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c16-13(20)9-19-11-5-2-1-4-10(11)18-14(19)8-17-15(21)12-6-3-7-22-12/h1-7H,8-9H2,(H2,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCWZQGCFYYOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 2
N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 3
N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 4
N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE

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